Vasopressin V1a Receptor Pharmacophore Validation: Class-Level Affinity Benchmarking Against SR 49059 (Relcovaptan)
The 1-phenylsulfonylindoline scaffold, of which the target compound is a direct structural analog, has been validated through the clinical-stage compound SR 49059 (relcovaptan), which shares an identical indoline-N-sulfonyl-phenyl core architecture. SR 49059 exhibits high-affinity binding to human vasopressin V1a receptors with a Ki of 1.1–6.3 nM and to rat V1a receptors with a Ki of 1.6 nM, and functions as a selective antagonist devoid of agonist activity . The Sanofi patent family (US 5,578,633; FR 2,665,441) explicitly covers N-sulfonylindoline derivatives bearing halogen (including bromine) and alkoxy substituents on the phenyl ring, demonstrating that such substitution patterns are compatible with vasopressin/oxytocin receptor affinity [1]. While no published Ki or IC₅₀ data exist for the specific 3-bromo-4-cyclopropylmethoxy congener, the patent teaches that R₁ substituents including halogen and C₁–C₄ alkoxy (encompassing cyclopropylmethoxy as an extended alkoxy variant) are within the scope of active compounds. This establishes the target compound as a structurally qualified member of a pharmacologically validated chemotype.
| Evidence Dimension | Human V1a receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No published quantitative data available for this specific compound. |
| Comparator Or Baseline | SR 49059 (relcovaptan), a 1-phenylsulfonylindoline: Ki = 1.1–6.3 nM (human V1a), Ki = 1.6 nM (rat V1a). Unsubstituted parent 1-(phenylsulfonyl)indoline: no reported V1a Ki. |
| Quantified Difference | Not calculable due to absence of target compound data. Class membership suggests potential nanomolar-range V1a affinity, but this is unconfirmed. |
| Conditions | Radioligand displacement assay using [³H]-vasopressin on human and rat V1a receptors (Tocris/Sanofi data). |
Why This Matters
Procurement decisions for vasopressin receptor research programs should recognize this compound as a structurally qualified analog within a clinically validated pharmacophore series, though direct affinity data must be experimentally determined.
- [1] Wagnon J, de Cointet P, Nisato D, Plouzane C, Serradeil-Legal C. N-sulfonylindoline derivatives, their preparation and the pharmaceutical compositions in which they are present. US Patent 5,578,633. Issued November 26, 1996. View Source
